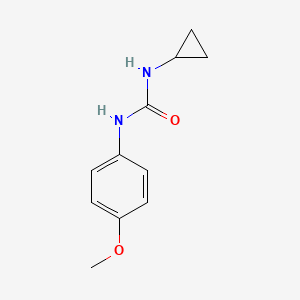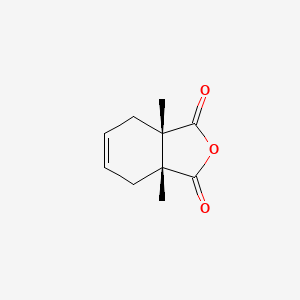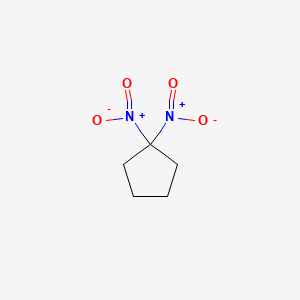
1,1-Dinitrocyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dinitrocyclopentane is an organic compound with the molecular formula C5H8N2O4 It is a derivative of cyclopentane, where two nitro groups are attached to the same carbon atom
Méthodes De Préparation
The synthesis of 1,1-Dinitrocyclopentane typically involves the nitration of cyclopentane. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the dinitro compound. Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps to purify the product and ensure consistent quality.
Analyse Des Réactions Chimiques
1,1-Dinitrocyclopentane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound typically leads to the formation of amines or other reduced derivatives.
Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Dinitrocyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Materials Science: Due to its energetic properties, it is studied for potential use in high-energy materials and explosives.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Mécanisme D'action
The mechanism by which 1,1-Dinitrocyclopentane exerts its effects involves the interaction of its nitro groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological systems.
Comparaison Avec Des Composés Similaires
1,1-Dinitrocyclopentane can be compared to other nitro-substituted cyclopentane derivatives, such as:
1-Nitrocyclopentane: This compound has only one nitro group and exhibits different reactivity and properties compared to this compound.
1,2-Dinitrocyclopentane: In this compound, the nitro groups are attached to adjacent carbon atoms, leading to different chemical behavior and applications.
Propriétés
Numéro CAS |
10515-17-0 |
|---|---|
Formule moléculaire |
C5H8N2O4 |
Poids moléculaire |
160.13 g/mol |
Nom IUPAC |
1,1-dinitrocyclopentane |
InChI |
InChI=1S/C5H8N2O4/c8-6(9)5(7(10)11)3-1-2-4-5/h1-4H2 |
Clé InChI |
OSAAJBSHBVDIJE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


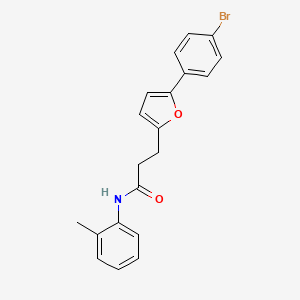
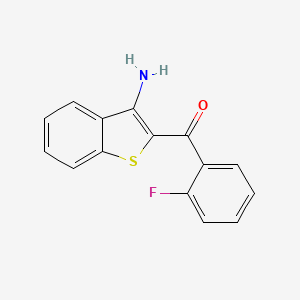
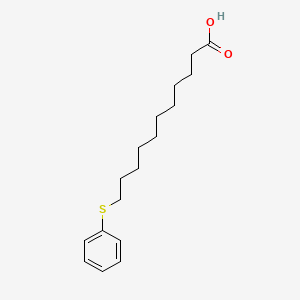

![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11949395.png)

![4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B11949420.png)
![Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-](/img/structure/B11949422.png)



